Separation from the Parent Drug DHCMT by Ion Mobility Collision Cross Section (CCS)
In a UHPLC-IM-HRMS screening method for 192 doping agents, the target compound (listed as 'DHCMT metabolite') exhibited a retention time of 4.09 min and a TWCCSN2 value of 203.11 Ų (standard) / 204.67 Ų (urine), enabling baseline separation from its parent compound dehydrochloromethyltestosterone (retention time 5.10 min, TWCCSN2 199.08 Ų / 199.97 Ų) [1]. This difference in both chromatographic and ion mobility dimensions allows unambiguous identification without interference from the parent steroid.
| Evidence Dimension | UHPLC retention time and collision cross section (TWCCSN2) |
|---|---|
| Target Compound Data | RT 4.09 min; TWCCSN2 203.11 Ų (standard) / 204.67 Ų (urine) |
| Comparator Or Baseline | Dehydrochloromethyltestosterone (DHCMT, parent drug): RT 5.10 min; TWCCSN2 199.08 Ų (standard) / 199.97 Ų (urine) |
| Quantified Difference | Δ retention time: 1.01 min; Δ CCS: 4.03–4.70 Ų |
| Conditions | UHPLC-IM-HRMS (Q-TOF), C18 column, water/acetonitrile gradient with 0.1% formic acid |
Why This Matters
This dual-dimensional separation proves the metabolite standard will not be misidentified as the parent drug or vice versa, a critical requirement for ISO 17025 forensic method validation.
- [1] Plachká K, et al. Ion mobility-high resolution mass spectrometry in anti-doping analysis. Part I: Implementation of a screening method with the assessment of a library of substances prohibited in sports. Analytica Chimica Acta. 2021. https://www.sciencedirect.com/science/article/pii/S0003267021000830 View Source
